2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol
Overview
Description
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12ClNO It is a Schiff base derived from the condensation of 3-chloro-4-methylaniline and salicylaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-chloro-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Industry: Used in the synthesis of other organic compounds and materials
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
- 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4H-chromen-4-one
Uniqueness
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[(3-chloro-4-methylphenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRVVVUIYPSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420810 | |
Record name | MLS002695059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-63-0 | |
Record name | MLS002695059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002695059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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